(3-Methoxyoxolan-3-yl)methanamine
Overview
Description
(3-Methoxyoxolan-3-yl)methanamine: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol (3-methoxytetrahydro-3-furanyl)methanamine . This compound is a derivative of oxolane (tetrahydrofuran) with a methoxy group and an amine group attached to the third carbon atom.
Synthetic Routes and Reaction Conditions:
Starting from Tetrahydrofuran (THF): The synthesis of this compound can begin with THF as the starting material. The THF undergoes a series of reactions including methylation and amination to introduce the methoxy and amine groups.
Methylation: The THF is first methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form 3-methoxyoxolan-3-ol.
Amination: The resulting 3-methoxyoxolan-3-ol is then subjected to amination using ammonia (NH3) or an amine derivative under suitable reaction conditions to form this compound.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
(3-Methoxyoxolan-3-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can undergo reduction reactions, particularly at the methoxy group, to form the corresponding hydroxyl group.
Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaH, LDA) are used for substitution reactions.
Major Products Formed:
Amine Oxide: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(3-Methoxyoxolan-3-yl)methanamine: has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
(3-Methoxyoxolan-3-yl)methanamine: can be compared with other similar compounds such as 3-hydroxyoxolan-3-ylmethanamine and 3-ethoxyoxolan-3-ylmethanamine . These compounds differ in the nature of the substituent group attached to the oxolane ring, which can influence their chemical reactivity and biological activity.
Comparison with Similar Compounds
3-Hydroxyoxolan-3-ylmethanamine: 2. 3-Ethoxyoxolan-3-ylmethanamine 3. 3-Propoxyoxolan-3-ylmethanamine 4. 3-Butoxyoxolan-3-ylmethanamine
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Properties
IUPAC Name |
(3-methoxyoxolan-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6(4-7)2-3-9-5-6/h2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUCXIDTMZRNBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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